molecular formula C22H23F2N3OS B2934634 2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 897482-18-7

2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No. B2934634
CAS RN: 897482-18-7
M. Wt: 415.5
InChI Key: HEXKTWOFOZBRHY-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceutical drugs . The tert-butylbenzoyl group is a type of carbonyl group, which is often involved in chemical reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . This technique allows for the determination of the three-dimensional arrangement of atoms in a molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the carbonyl group and the piperazine ring . These reactions can lead to a variety of products, depending on the conditions and the reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the piperazine ring and the tert-butylbenzoyl group could influence the compound’s solubility, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural elements similar to 2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole have been synthesized and characterized through various techniques. These methods include condensation reactions, spectroscopic evidences (LCMS, 1H NMR, 13C NMR, IR), CHN elemental analysis, and single crystal X-ray diffraction data. Such studies provide insights into the molecular structure, confirming the crystallization in specific crystal systems and highlighting intermolecular interactions and architectural arrangement in the structures (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of compounds shows varied activities across different studies. Some compounds exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The antimicrobial activity screenings reveal that these compounds can serve as potential leads for developing new therapeutic agents. Furthermore, some derivatives display moderate to good activities against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3OS/c1-22(2,3)15-6-4-14(5-7-15)20(28)26-8-10-27(11-9-26)21-25-19-17(24)12-16(23)13-18(19)29-21/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKTWOFOZBRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

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